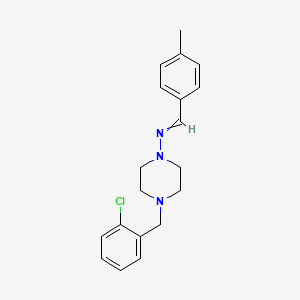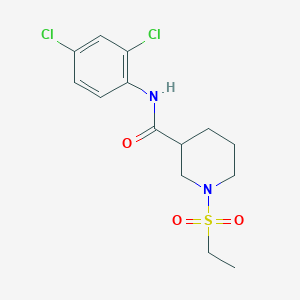![molecular formula C20H18N2O2 B6084525 12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B6084525.png)
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, which includes multiple rings and functional groups, makes it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of cyclization reactions to build the tetracyclic core. Key steps may include:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Construction of the Tetracyclic Core: This involves multiple cyclization reactions, often using reagents like Lewis acids or bases to facilitate ring closure.
Functional Group Modifications: Introduction of the oxa and aza functionalities can be done through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scale-Up of Cyclization Reactions: Using continuous flow reactors to improve efficiency and control over reaction conditions.
Purification Techniques: Employing advanced chromatographic methods to isolate the desired product from reaction mixtures.
Quality Control: Implementing rigorous analytical techniques, such as NMR and mass spectrometry, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its complex ring system can be utilized in the design of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to certain enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 14-[2-(Diethylamino)ethyl]-10-nitro-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol
- 14-Thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10-hexaen-8-one
- 14-[4-(Azepan-1-ylsulfonyl)benzoyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Uniqueness
What sets 12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[76102,7013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one apart from these similar compounds is its specific combination of functional groups and ring structures
Properties
IUPAC Name |
12-(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-13-7-3-4-8-14(13)20-17-15(19)9-10-16(18(17)21-24-20)22-11-5-1-2-6-12-22/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYCHOJHDNEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2Z)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6084471.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B6084490.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B6084495.png)
![1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B6084501.png)
![3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6084504.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
